![molecular formula C10H11ClO B14604665 2-[2-(2-Chlorophenyl)ethyl]oxirane CAS No. 59363-15-4](/img/structure/B14604665.png)
2-[2-(2-Chlorophenyl)ethyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Chlorophenyl)ethyl]oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the 2-chlorophenyl group attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)ethyl]oxirane typically involves the reaction of a chlorophenyl ethyl precursor with an epoxidizing agent. One common method includes the reaction of 2-(2-chlorophenyl)ethanol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are carefully selected to minimize by-products and maximize the yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Chlorophenyl)ethyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used to open the oxirane ring.
Oxidizing Agents: Peracids, such as m-CPBA, are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Diols: Formed by the oxidation of the oxirane ring.
Alcohols: Produced by the reduction of the oxirane ring.
Substituted Derivatives: Result from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[2-(2-Chlorophenyl)ethyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Chlorophenyl)ethyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to interact with proteins, enzymes, and other biomolecules, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethyl]oxirane
- 2-[2-(2-Fluorophenyl)ethyl]oxirane
- 2-[2-(2-Bromophenyl)ethyl]oxirane
Uniqueness
2-[2-(2-Chlorophenyl)ethyl]oxirane is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties.
Propriétés
Numéro CAS |
59363-15-4 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
2-[2-(2-chlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H11ClO/c11-10-4-2-1-3-8(10)5-6-9-7-12-9/h1-4,9H,5-7H2 |
Clé InChI |
IWZVODRTLHMZFE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
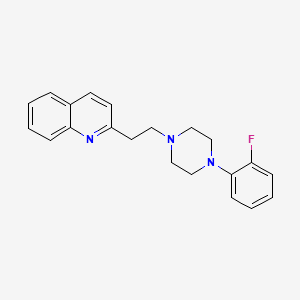
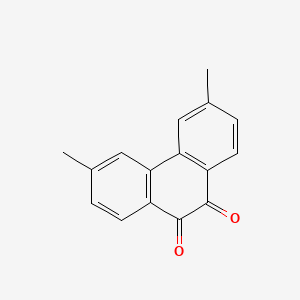
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)

![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
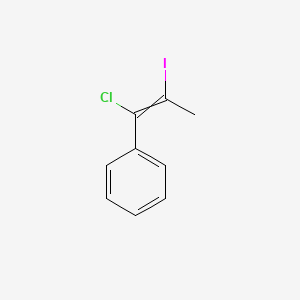

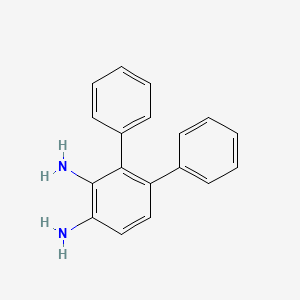

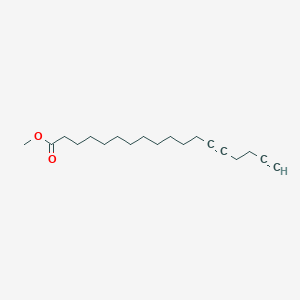
![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
